Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)
Description
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) (CAS 1375325-71-5) is a palladacycle precatalyst widely employed in cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. Its molecular formula is C₂₄H₃₇ClNPPd, with a molecular weight of 512.41 g/mol . Structurally, it features a tri-tert-butylphosphine ligand and a 2-(2-aminobiphenyl) chelating group, which stabilizes the palladium center while enhancing catalytic activity . The compound is typically an off-white to pale yellow powder with a purity ≥98% and is stored under inert conditions (2–8°C) to prevent decomposition .
Key applications include coupling reactions involving aryl chlorides and boronic acids, where its electron-rich phosphine ligand facilitates oxidative addition to challenging substrates . It is also noted for its air stability and compatibility with diverse bases, such as Cs₂CO₃ .
Properties
IUPAC Name |
chloropalladium(1+);2-phenylaniline;tritert-butylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N.C12H27P.ClH.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-6,8-9H,13H2;1-9H3;1H;/q-1;;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNFQIYYEXFFGV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37ClNPPd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylate Salt Formation
The synthesis begins with the preparation of a mesylate intermediate (μ-OMs 5 ) from 2-aminobiphenyl. This involves treating 2-aminobiphenyl with methanesulfonyl chloride in the presence of a base, yielding a mesylate salt. The reaction is typically conducted in tetrahydrofuran (THF) at room temperature, achieving near-quantitative yields.
Reaction Conditions :
Cyclopalladation
The mesylate salt undergoes cyclopalladation with palladium(II) acetate in dichloromethane (DCM), forming a μ-OMs palladacycle intermediate. This step is crucial for stabilizing the palladium center and facilitating subsequent ligand exchange.
Key Parameters :
Ligand Substitution
The final step involves substituting the mesylate group with tri-tert-butylphosphine (P(t-Bu)₃). This is achieved by reacting the palladacycle intermediate with P(t-Bu)₃ in THF under inert conditions. The reaction completes within 15–45 minutes, yielding the target compound as a light-yellow crystalline solid.
Optimized Conditions :
-
Ligand : Tri-tert-butylphosphine
-
Solvent : THF
-
Temperature : 25°C
-
Reaction Time : 30 minutes
Industrial Production Methods
Industrial-scale synthesis prioritizes cost efficiency, yield optimization, and purity. A notable example involves the production of 417 grams of μ-OMs intermediate from 315 grams of mesylate salt, demonstrating scalability with a 96% isolated yield.
Large-Scale Reaction Parameters
| Parameter | Value |
|---|---|
| Batch Size | 315 g mesylate salt |
| Palladium Loading | 1.5 mol% |
| Solvent | THF/DCM (3:1 v/v) |
| Purification | Filtration and recrystallization |
| Final Purity | >98% (HPLC) |
Purification Techniques
Industrial protocols employ column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from chloroform/methanol mixtures to achieve >99% purity.
Comparative Analysis of Preparation Methods
The preparation of P(t-Bu)₃ Pd G2 is distinguished from other palladium precatalysts by its use of a biphenyl-based ligand and mesylate intermediate. Table 1 contrasts its synthesis with alternative methods.
Table 1: Comparison of Palladium Precatalyst Synthesis Methods
| Precatalyst | Ligand | Intermediate | Yield (%) | Scalability |
|---|---|---|---|---|
| P(t-Bu)₃ Pd G2 | Tri-tert-butylphosphine | μ-OMs palladacycle | 89–93 | High |
| Bis(tri-tolylphosphine)Pd | Tri-tolylphosphine | Pd₂(dba)₃ | 75–85 | Moderate |
| Pd(OAc)₂ | None | None | N/A | Low |
Case Studies and Research Findings
Large-Scale Synthesis Validation
A study demonstrated the synthesis of 417 grams of μ-OMs intermediate, which was subsequently converted to P(t-Bu)₃ Pd G2 with 93% yield. The product exhibited consistent catalytic activity in Suzuki-Miyaura couplings, validating the robustness of the method.
Ligand Screening for Optimization
Screening of phosphine ligands revealed that tri-tert-butylphosphine provides superior stability and reactivity compared to bulkier alternatives. Reactions conducted with P(t-Bu)₃ achieved full conversion of aryl chlorides at room temperature, whereas other ligands required elevated temperatures.
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different palladium species.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The compound participates in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include weak phosphate or carbonate bases, and the reactions are typically carried out at room temperature. The compound is also used in Stille reactions of aryl halides (bromides and chlorides) .
Major Products
The major products formed from these reactions include sterically hindered biaryls and chloropeptin I, among others .
Scientific Research Applications
Catalysis in Organic Synthesis
Overview:
P(t-Bu)₃PdG2 is primarily recognized for its role as a catalyst in cross-coupling reactions, which are essential for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Key Reactions:
- Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. P(t-Bu)₃PdG2 has shown effectiveness in facilitating this reaction at room temperature using weak bases such as carbonates or phosphates .
- Stille Reaction: This reaction allows for the coupling of organostannanes with aryl halides. P(t-Bu)₃PdG2 has been proposed as an active catalyst for this process, enhancing the efficiency of C-C bond formation .
Table 1: Summary of Catalytic Applications
Pharmaceutical Development
Role in Drug Synthesis:
P(t-Bu)₃PdG2 plays a crucial role in the pharmaceutical industry by facilitating the formation of key intermediates in drug synthesis. The ability to form complex structures efficiently makes it invaluable for developing new therapeutic agents.
Case Study:
In a study focusing on the synthesis of anti-cancer compounds, P(t-Bu)₃PdG2 was employed to couple various aryl halides with biologically active amines, leading to the formation of novel compounds with potential therapeutic effects .
Material Science
Applications:
The compound is utilized in producing advanced materials, including polymers and nanomaterials. Its catalytic properties enhance the material's characteristics, making them suitable for applications in electronics, coatings, and other high-performance materials.
Example:
Research has demonstrated that incorporating P(t-Bu)₃PdG2 into polymer synthesis can significantly improve the mechanical properties and thermal stability of the resulting materials .
Environmental Chemistry
Pollutant Degradation:
P(t-Bu)₃PdG2 is also applied in environmental chemistry, particularly in processes aimed at pollutant degradation. Its catalytic properties can facilitate reactions that break down harmful substances, contributing to greener waste treatment methods.
Research Findings:
Studies have shown that using P(t-Bu)₃PdG2 in conjunction with other reagents can effectively degrade various organic pollutants under mild conditions, highlighting its potential for environmental remediation .
Mechanism of Action
The mechanism of action of Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) involves the activation of palladium centers, which then participate in various catalytic cycles. The molecular targets include aryl halides and other organic substrates, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Palladium(II) Complexes
Structural and Ligand Variations
Catalytic Performance
Substrate Scope :
- The tri-tert-butylphosphine ligand in the target compound enables efficient coupling of aryl chlorides, which are typically less reactive than bromides or iodides . In contrast, XantPhos Pd G2 excels in reactions requiring electron-deficient substrates due to its π-acidic xanthene backbone .
- cataCXium A-Pd-G2, with its adamantyl-based phosphine, shows superior performance in sterically demanding couplings (e.g., ortho-substituted aryl halides) .
Reaction Yields :
Stability and Handling
- Thermal Stability : The target compound decomposes at ~160°C , whereas XantPhos Pd G2 remains stable up to 196°C .
- Air Sensitivity : While the target compound is air-stable in solid form, cataCXium A-Pd-G2 requires strict inert handling due to its sensitivity to moisture .
Industrial Relevance
- The target compound is covered under patents (US 6,395,916, US 6,307,087) for its utility in pharmaceutical intermediates .
- cataCXium A-Pd-G2 is marketed for large-scale applications, reflecting its commercial viability .
Data Tables
Table 1: Physical Properties
| Compound | Melting Point (°C) | Purity (%) | Storage Conditions |
|---|---|---|---|
| Target Compound | 158–160 | ≥98 | Inert atmosphere, 2–8°C |
| XantPhos Pd G2 | 188–196 (dec.) | ≥97 | Dry, inert gas |
| cataCXium A-Pd-G2 | N/A | ≥95 | Moisture-free |
Biological Activity
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II), commonly referred to as P(t-Bu)3 Pd G2, is a second-generation palladium catalyst with significant applications in organic synthesis, particularly in cross-coupling reactions. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C24H37ClNPPd
- Molecular Weight : 512.41 g/mol
- CAS Number : 1375325-71-5
- Melting Point : 159 °C
The compound's structure features a biphenyl-based ligand, which contributes to its stability and reactivity in various chemical reactions.
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) acts primarily as a catalyst in several key biochemical pathways:
- Cross-Coupling Reactions :
- Heck Reaction : Formation of carbon-carbon bonds between alkenes and aryl halides.
- Suzuki-Miyaura Coupling : Coupling of boronic acids with aryl halides.
- Buchwald-Hartwig Reaction : Aryl amination via coupling of amines with aryl halides.
These reactions facilitate the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.
Biological Applications
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) has been employed in various biological contexts:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is instrumental in synthesizing drugs that target specific diseases, enhancing the efficiency of drug development processes.
- Development of Anticancer Agents : Research has shown that palladium complexes can exhibit cytotoxic effects against cancer cells, making them potential candidates for anticancer drug development.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II):
- Aryl Amination Reactions :
- Synthesis of Sterically Hindered Biaryls :
- Pharmaceutical Applications :
Comparative Analysis
| Compound Name | Key Features | Applications |
|---|---|---|
| Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) | Second-generation catalyst with biphenyl ligand | Cross-coupling reactions in drug synthesis |
| Bis(tri-tert-butylphosphine)palladium(0) | Alternative palladium complex | Similar applications but less stability |
| Mesyl[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) | Different ligand structure | Used in similar reactions but varies in reactivity |
Q & A
Q. What is the synthetic protocol for preparing Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)?
The compound is synthesized via palladation of a pre-organized 2-aminobiphenyl scaffold with a tri-tert-butylphosphine ligand. Key steps include:
- Ligand pre-coordination : The tri-tert-butylphosphine ligand binds to palladium(II) chloride under inert conditions (Schlenk line or glovebox) to form a stable intermediate.
- Cyclopalladation : The 2-aminobiphenyl group undergoes C–H activation, forming a palladacycle. This step is often monitored by <sup>31</sup>P NMR to confirm ligand coordination (δ ~20–30 ppm for tri-tert-butylphosphine) .
- Purification : The product is isolated via recrystallization or column chromatography under anhydrous conditions. Patents (US 6,395,916, US 6,307,087) describe optimized protocols for gram-scale synthesis .
Q. Which characterization techniques are critical for confirming the structure of this palladium complex?
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for the aminobiphenyl moiety (e.g., NH2 at δ ~4.5–5.5 ppm) and tert-butyl groups (δ ~1.3–1.5 ppm) .
- <sup>31</sup>P NMR : A singlet near δ 20–30 ppm confirms monodentate phosphine coordination .
- X-ray crystallography : Resolves the square-planar geometry and bond lengths (e.g., Pd–P ≈ 2.30–2.35 Å, Pd–Cl ≈ 2.25–2.30 Å). Crystallographic data for analogous complexes are reported in .
- Elemental analysis : Matches calculated values for C, H, N, and Cl content (e.g., C37H55ClNPPd, FW 686.69) .
Q. What are the primary catalytic applications of this complex in organic synthesis?
This palladacycle is a precatalyst for cross-coupling reactions, including:
- Buchwald–Hartwig amination : Enables C–N bond formation between aryl halides and amines. The bulky phosphine ligand suppresses β-hydride elimination, improving yields for sterically hindered substrates .
- Suzuki–Miyaura coupling : Activates aryl chlorides via oxidative addition, with turnover numbers (TON) >1,000 under mild conditions (e.g., 80°C, 12 h) .
- Intramolecular cyclizations : Facilitates syntheses of heterocycles (e.g., phthalimides) via aminocarbonylation, as demonstrated in .
Advanced Research Questions
Q. How do ligand steric and electronic properties influence catalytic efficiency in cross-coupling reactions?
- Steric effects : The tri-tert-butylphosphine ligand’s bulk prevents catalyst deactivation by stabilizing monomeric palladium species. This contrasts with smaller phosphines (e.g., PPh3), which promote dimerization .
- Electronic effects : Strong σ-donor ability of the phosphine accelerates oxidative addition of aryl chlorides. However, excessive electron density can hinder transmetallation in Suzuki reactions, requiring careful optimization of ligand-to-palladium ratios .
- Comparative studies : Analogues with modified ligands (e.g., dicyclohexylphosphine or indenyl groups) show lower TONs, highlighting the unique balance of steric bulk and electron donation in the tri-tert-butylphosphine system .
Q. What strategies mitigate air sensitivity and stability issues during catalytic applications?
- Handling : Use Schlenk techniques or gloveboxes for storage and reaction setup. The complex decomposes in air within minutes, forming palladium black .
- Stabilizers : Additives like molecular sieves or anhydrous salts (e.g., MgSO4) absorb trace moisture. Pre-activation with reducing agents (e.g., NaOtBu) regenerates active Pd(0) species .
- Solvent choice : Anhydrous toluene or THF minimizes decomposition. Polar aprotic solvents (DMF, DMSO) are avoided due to ligand displacement .
Q. How can researchers resolve contradictions in catalytic performance data across studies?
- Reaction condition audits : Variability in TONs often stems from differences in substrate purity, solvent dryness, or heating methods (microwave vs. oil bath). Replicate key experiments with controlled variables .
- Mechanistic probes : Use <sup>31</sup>P NMR to detect ligand decomposition or palladium black formation. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps .
- Computational modeling : DFT calculations (e.g., B3LYP/def2-SVP) predict oxidative addition barriers and guide ligand redesign .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
